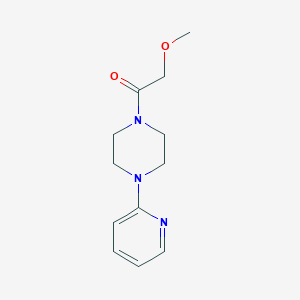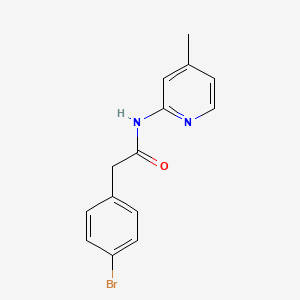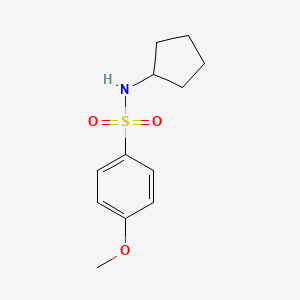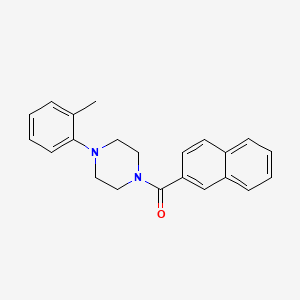
1-(methoxyacetyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxyacetyl)-4-(2-pyridinyl)piperazine, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MAP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed that 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine exerts its effects by modulating various neurotransmitter systems in the brain such as the serotonergic, dopaminergic, and noradrenergic systems.
Biochemical and Physiological Effects:
1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anti-apoptotic effects. 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has also been shown to regulate various signaling pathways involved in cell proliferation, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine in lab experiments is its high potency and selectivity. 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit a high affinity for various receptors and enzymes, making it a useful tool for studying various biological processes. However, one of the limitations of using 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine is its potential toxicity and side effects, which may affect the validity of the experimental results.
Direcciones Futuras
There are several future directions for research on 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine. One of the areas of interest is the development of novel 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine and its potential therapeutic applications in various fields.
Métodos De Síntesis
The synthesis of 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine involves the reaction between 1-(methoxyacetyl)piperazine and 2-bromopyridine. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit neuroprotective effects and has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been shown to possess anti-cancer properties and has been investigated for its potential use in cancer therapy. In psychiatry, 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit anxiolytic and antidepressant effects and has been proposed as a potential treatment for anxiety and depression.
Propiedades
IUPAC Name |
2-methoxy-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-10-12(16)15-8-6-14(7-9-15)11-4-2-3-5-13-11/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEPWWJCYWMEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)
![17-[(2,3-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5854738.png)

![1-isopropyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5854754.png)
![ethyl 4-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5854765.png)
![N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5854771.png)
![2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5854776.png)



![methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5854821.png)
![N-(3-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5854827.png)
